N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethoxyphenyl group, a fluoroethyl group, and a methyl group attached to the pyrazole ring
Preparation Methods
The synthesis of N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzylamine with 1-(2-fluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazole derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine can be compared with other similar pyrazole derivatives, such as:
N-[(4-methoxyphenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine: This compound has a methoxy group instead of an ethoxy group, which may result in different biological activities and chemical reactivity.
N-[(4-chlorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine: The presence of a chloro group instead of an ethoxy group can significantly alter the compound’s properties, including its solubility and reactivity.
N-[(4-aminophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine: The amino group can introduce additional hydrogen bonding interactions, potentially affecting the compound’s biological activity and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H20FN3O |
---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C15H20FN3O/c1-3-20-14-6-4-13(5-7-14)10-17-15-11-19(9-8-16)18-12(15)2/h4-7,11,17H,3,8-10H2,1-2H3 |
InChI Key |
PTHKLQMBXRKAHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CN(N=C2C)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.